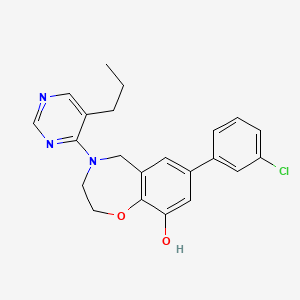![molecular formula C18H13N3O2 B5299175 2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid](/img/structure/B5299175.png)
2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and pharmacology. This compound is known for its potent inhibitory effects on certain enzymes and has been studied for its potential use in treating a range of diseases and disorders.
Mécanisme D'action
The mechanism of action of 2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid involves its inhibitory effects on certain enzymes. Specifically, this compound has been shown to inhibit DPP-4, which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound can increase the levels of incretin hormones, which can lead to improved insulin secretion and glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on DPP-4. By inhibiting DPP-4, this compound can increase the levels of incretin hormones, which can lead to improved insulin secretion and glucose control in patients with type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects, which may be related to its effects on other enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid is its potent inhibitory effects on certain enzymes, which make it a promising candidate for the treatment of various diseases and disorders. Additionally, this compound has been shown to have low toxicity and good bioavailability, which are important factors for drug development. However, one limitation of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid. One potential direction is the development of new derivatives of this compound with improved potency and selectivity for specific enzymes and signaling pathways. Additionally, this compound may be studied further for its potential use in treating other diseases and disorders, such as neurodegenerative diseases and cardiovascular diseases. Finally, the synthesis method for this compound may be optimized to improve its yield and scalability for large-scale experiments.
Méthodes De Synthèse
The synthesis of 2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid involves the reaction of 2-cyano-3-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile with salicylic acid in the presence of a base. This reaction leads to the formation of the desired compound with a yield of around 60%.
Applications De Recherche Scientifique
2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid has been extensively studied for its potential use in treating various diseases and disorders. It has been shown to have potent inhibitory effects on certain enzymes, including dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. Additionally, this compound has been studied for its potential use in treating cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-7-15-16(8-11)21-17(20-15)13(10-19)9-12-4-2-3-5-14(12)18(22)23/h2-9H,1H3,(H,20,21)(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIXQXHIJKRAER-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CC=C3C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B5299101.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one](/img/structure/B5299106.png)
![1-{2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1H-indole-3-carboxamide](/img/structure/B5299111.png)
![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)

![2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5299149.png)
![3-(2-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5299151.png)

![ethyl 4-[(4-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5299156.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidine](/img/structure/B5299159.png)

![6-(1,4-diazepan-1-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5299164.png)
![N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5299168.png)